Molecular Structure and Chemical Properties of 3,3'-Diaminobenzanilide: A Technical Guide
Molecular Structure and Chemical Properties of 3,3'-Diaminobenzanilide: A Technical Guide
Abstract
3,3'-Diaminobenzanilide (3,3'-DABA) represents a critical class of aromatic diamines used as monomers in the synthesis of high-performance polyamides and as curing agents for epoxy resins. Unlike its para-substituted isomer (4,4'-diaminobenzanilide), the meta-substitution pattern of 3,3'-DABA introduces structural kinks into polymer backbones, significantly enhancing solubility and processing characteristics without compromising thermal stability. This guide provides a comprehensive technical analysis of 3,3'-DABA, covering its molecular architecture, synthesis protocols, physicochemical properties, and applications in advanced materials science.
Molecular Architecture & Electronic Properties
Structural Analysis
3,3'-Diaminobenzanilide (CAS: 101-12-2) consists of two benzene rings linked by an amide group (-NH-CO-), with primary amine groups (-NH2) positioned at the meta (3,3') positions relative to the amide linkage.
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Formula:
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Molecular Weight: 227.26 g/mol
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Symmetry: The molecule is asymmetric due to the amide linkage (distinct amine and carbonyl sides), though the meta-substitution provides a degree of geometric balance that prevents tight crystalline packing compared to para-isomers.
Electronic Effects
The central amide linkage acts as an electron-withdrawing group (EWG) relative to the aniline ring attached to the carbonyl carbon, and as an electron-donating group (EDG) relative to the aniline ring attached to the nitrogen.
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Amine Reactivity: The amino group on the "amine side" (attached to the NH of the amide) is generally more nucleophilic than the amino group on the "acid side" (attached to the carbonyl ring) due to the resonance withdrawal of the carbonyl group. This differential reactivity is crucial for controlling polymerization kinetics.
Synthesis & Purification Strategies
The industrial and laboratory synthesis of 3,3'-DABA typically follows a two-step pathway: acylation followed by reduction.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway for 3,3'-Diaminobenzanilide via nitro-reduction.
Detailed Experimental Protocol
Step 1: Preparation of 3,3'-Dinitrobenzanilide
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Reagents: Dissolve 3-nitroaniline (1.0 eq) in dry DMAc (Dimethylacetamide) or NMP under nitrogen.
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Addition: Cool solution to 0-5°C. Add 3-nitrobenzoyl chloride (1.05 eq) dropwise to control exotherm.
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Reaction: Stir at room temperature for 4-6 hours. Pyridine or Triethylamine may be used as an acid scavenger.
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Workup: Pour mixture into ice water. Filter the resulting yellow precipitate (3,3'-dinitrobenzanilide). Wash with water and ethanol. Dry in vacuum.
Step 2: Reduction to 3,3'-Diaminobenzanilide
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Catalytic Hydrogenation: Suspend the dinitro intermediate in ethanol/DMF mixture. Add 10% Pd/C catalyst (5 wt% loading).
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Conditions: Hydrogenate at 40-60°C under 50-100 psi
pressure until hydrogen uptake ceases. -
Purification: Filter off catalyst while hot (to prevent product precipitation). Cool filtrate to crystallize crude 3,3'-DABA.
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Recrystallization: Recrystallize from ethanol or water/ethanol mixture to achieve polymerization-grade purity (>99%).
Physicochemical Characterization
Reliable data is essential for material formulation. The following properties characterize pure 3,3'-DABA.
| Property | Value | Notes |
| CAS Number | 101-12-2 | Unique identifier |
| Appearance | Off-white to pale yellow powder | Oxidizes slightly upon air exposure |
| Melting Point | 130 - 131 °C | Sharp melting point indicates high purity [1] |
| Molecular Weight | 227.26 g/mol | Monoisotopic mass: 227.106 |
| Solubility | Soluble in DMF, DMAc, DMSO, MeOH (hot) | Limited solubility in water and non-polar solvents |
| pKa | ~4.5 (Amine conjugate acid) | Typical for aromatic amines |
Reactivity Profile & Polymerization Kinetics
3,3'-DABA is primarily used to synthesize polyamides (aramids) and poly(amide-imides). Its meta-structure disrupts chain linearity, reducing crystallinity compared to para-aramids (like Kevlar®), which significantly improves solubility in organic solvents.
Polymerization Mechanism
The reaction typically involves low-temperature solution polycondensation with diacid chlorides (e.g., Terephthaloyl chloride).
Figure 2: Polycondensation workflow for meta-aramid synthesis using 3,3'-DABA.
Causality in Experimental Choices
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Solvent Selection (NMP/CaCl2): The amide group in DABA can hydrogen bond with itself, leading to premature precipitation of oligomers. Adding salts like
or to the solvent (NMP or DMAc) disrupts these hydrogen bonds, keeping the growing polymer chain in solution to achieve high molecular weight. -
Temperature Control: The reaction is exothermic. Maintaining 0-5°C initially prevents side reactions (such as imidization or cross-linking) and controls the reaction rate.
Applications in Materials & Drug Discovery
High-Performance Polymers
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Gas Separation Membranes: Polymers derived from 3,3'-DABA exhibit excellent selectivity for gas pairs (e.g.,
) due to the specific free volume created by the meta-linkages [2]. -
Reverse Osmosis: Used as a monomer in interfacial polymerization to create thin-film composite membranes with enhanced chlorine resistance compared to standard m-phenylenediamine membranes.
Epoxy Curing Agents
3,3'-DABA serves as a latent curing agent for epoxy resins. The aromatic rings provide high thermal resistance (high
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
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Carcinogenicity: Aromatic amines are generally suspect; handle as a potential mutagen.[1]
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or handle in a fume hood to avoid inhaling powder.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).
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Spill: Sweep up carefully to avoid dust generation. Neutralize surface with mild detergent.
References
- Google Patents. (1994). US5286280A - Composite gas separation membrane.
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National Institutes of Health (NIH). (2025). 3,3'-Diaminobenzanilide - Substance Record. Retrieved from [Link]
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PubChem. (n.d.). 3,3'-Diaminobenzanilide Compound Summary. Retrieved from [Link]
